molecular formula C14H10BrN3OS B2784828 N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide CAS No. 1376374-17-2

N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide

Cat. No. B2784828
CAS RN: 1376374-17-2
M. Wt: 348.22
InChI Key: ZTDQWJIKYOAKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide, also known as BAY 73-6691, is a small molecule inhibitor of soluble guanylate cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and renal disease.

Mechanism of Action

N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691 inhibits sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac function. By inhibiting sGC, this compound 73-6691 increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and improved cardiac function.
Biochemical and Physiological Effects
This compound 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and improved cardiac function. It also reduces myocardial fibrosis and proteinuria, which are common complications of heart failure and renal disease, respectively.

Advantages and Limitations for Lab Experiments

N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in animal models and has shown promising results in various diseases. However, there are also some limitations to using this compound 73-6691 in lab experiments. It may have off-target effects that can complicate the interpretation of results. It may also have limited efficacy in certain disease models.

Future Directions

There are several future directions for the study of N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691. Firstly, more studies are needed to elucidate the molecular mechanisms of this compound 73-6691 in various diseases. Secondly, clinical trials are needed to determine the safety and efficacy of this compound 73-6691 in humans. Thirdly, more studies are needed to identify potential off-target effects of this compound 73-6691 and develop strategies to mitigate them. Finally, more studies are needed to optimize the synthesis and formulation of this compound 73-6691 for clinical use.

Synthesis Methods

The synthesis of N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691 involves several steps. Firstly, 2-bromo-4-cyanophenylamine is reacted with 2-chloro-5-methylpyridine-4-carboxylic acid to form 2-bromo-4-cyanophenyl-2-(methylsulfanyl)pyridine-4-carboxamide. This compound is then treated with trifluoroacetic acid to remove the methylsulfanyl protecting group, resulting in the final product, this compound 73-6691.

Scientific Research Applications

N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. In pulmonary hypertension, this compound 73-6691 has been shown to improve exercise capacity and reduce pulmonary vascular resistance in animal models. In heart failure, this compound 73-6691 has been shown to improve cardiac function and reduce myocardial fibrosis. In renal disease, this compound 73-6691 has been shown to reduce proteinuria and improve renal function.

properties

IUPAC Name

N-(2-bromo-4-cyanophenyl)-2-methylsulfanylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS/c1-20-13-7-10(4-5-17-13)14(19)18-12-3-2-9(8-16)6-11(12)15/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDQWJIKYOAKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.